molecular formula C11H13NO3 B556424 N-Acetyl-D-phenylalanine CAS No. 10172-89-1

N-Acetyl-D-phenylalanine

Cat. No. B556424
CAS RN: 10172-89-1
M. Wt: 207.23 g/mol
InChI Key: CBQJSKKFNMDLON-SNVBAGLBSA-N
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Description

N-Acetyl-D-phenylalanine is a N-acyl-D-phenylalanine, a N-acetyl-D-amino acid, and a N-acetylphenylalanine . It has been identified as an antidepressant and used to prevent kidney damage .


Synthesis Analysis

A seven-step route based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid was developed for the synthesis of N-Acetyl-D-phenylalanine . It may also be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) and D-amino acid-N-acetyltransferase(s) .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-phenylalanine is C11H13NO3 . The molecular weight is 207.23 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Acetyl-D-phenylalanine acted on N-acylated hydrophobic D-amino acids with the highest preference . It was also used in the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent .


Physical And Chemical Properties Analysis

N-Acetyl-D-phenylalanine is a white solid . It has intrinsic fluorescence that may be used for fluorescence titration . The melting point is 167°C, and the boiling point is 453.9±38.0 °C .

Scientific Research Applications

1. Chemical Resolution of DL-Phenylalanine Methyl Ester

  • Summary of Application: N-Acetyl-D-phenylglycine is used as a resolving agent for the chemical resolution of DL-phenylalanine methyl ester .
  • Methods of Application: The method involves the use of N-acetyl-D-phenylglycine as a resolving agent. This agent is readily available, non-toxic, and easily recoverable from the insoluble diasteromeric salt .

2. Fluorescence Titration

  • Summary of Application: N-Acetyl-D-phenylalanine has intrinsic fluorescence that may be used for fluorescence titration .
  • Methods of Application: The specific methods of application for fluorescence titration using N-Acetyl-D-phenylalanine are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for fluorescence titration are not detailed in the source .

3. Enzyme Kinetics

  • Summary of Application: N-Acetyl-D-phenylalanine is used in studying the rate and mechanism of enzyme-catalyzed reactions.
  • Methods of Application: The specific methods of application for studying enzyme kinetics using N-Acetyl-D-phenylalanine are not detailed in the source.
  • Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for studying enzyme kinetics are not detailed in the source.

4. Substrate for Enzyme Identification

  • Summary of Application: N-Acetyl-D-phenylalanine may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) and D-amino acid-N-acetyltransferase(s) .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for this purpose are not detailed in the source .

5. Anti-Inflammatory Activity

  • Summary of Application: N-Acetyl-D-phenylalanine has been revealed to have anti-inflammatory activity on chondrocytes, counteracting the local cellular inflammation and contrasting specific cytokines’ production . Therefore, the molecule could represent a promising drug for the treatment of joint diseases .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for this purpose are not detailed in the source .

6. Synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA)

  • Summary of Application: N-Acetyl-L-phenylalanine is used in the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joint diseases .
  • Methods of Application: The specific methods of application for this use are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for this purpose are not detailed in the source .

Safety And Hazards

When handling N-Acetyl-D-phenylalanine, it’s recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist, or gas, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(2R)-2-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJSKKFNMDLON-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144144
Record name N-Acetyl-3-phenyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-phenylalanine

CAS RN

10172-89-1
Record name (-)-N-Acetylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10172-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylphenylalanine, D-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-3-phenyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3-phenyl-D-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606E063065
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
CKM Tripathi, V Bihari, RD Tyagi - Process Biochemistry, 2000 - Elsevier
… N-acetyl-d-phenylalanine and the other strain hydrolysed N-acetyl-d-leucine and N-acetyl-d-phenylalanine … most favoured substrate followed by N-acetyl-d-phenylalanine and N-acetyl-d…
Number of citations: 30 www.sciencedirect.com
Y Harada, Y Iitaka - … Section B: Structural Crystallography and Crystal …, 1974 - scripts.iucr.org
Crystals of the title compound grown from an aqueous solution are monoclinic, space group P21/n, with a= 19" 45 (4), b= 4" 98 (1), c= 12.29 (2),~, fl= 91.92 (7) and Z= 4. The structure …
Number of citations: 20 scripts.iucr.org
RV Krishna, PR Krishnaswamy, DR Rao - Biochemical Journal, 1971 - portlandpress.com
… N-Acetyl-D-phenylalanine was inactive in the transacylase system. The purified transacylase was free of aN-acetyltransferase activity and did not have any transpeptidase activity, …
Number of citations: 17 portlandpress.com
GY Yow, T Uo, T Yoshimura, N Esaki - Archives of microbiology, 2006 - Springer
… of N-acetyl-d-phenylalanine was … no N-acetyl-d-phenylalanine was found in that of hpa3Δ mutant cells throughout the incubation period. We could detect no N-acetyl-d-phenylalanine in …
Number of citations: 18 link.springer.com
E Sturabotti, F Vetica, G Toscano, A Calcaterra… - Molecules, 2023 - mdpi.com
… D-2a was synthetized from N-acetyl-d-phenylalanine (N-Ac-d-phe) in the presence of one or two equivalents of DIPEA (entries from 6 to 9 in Table 1). Amide D-2a is always obtained as …
Number of citations: 1 www.mdpi.com
YP Yu, SH Wu - Chirality: The Pharmacological, Biological, and …, 2001 - Wiley Online Library
Among the three chiral columns, CHIROBIOTIC T™, CHIRLPAK WH, and CHIRALCEL OD‐R, tested for the separation of racemic amino acids and N‐acetyl‐amino acids, only …
Number of citations: 17 onlinelibrary.wiley.com
Y Bi, J Wang, J Li, HH Chou, T Ren, J Li, K Zhang - Metabolic Engineering, 2023 - Elsevier
… We speculate that the main reason for this was the enzymatic preference for the precursor phenylpyruvate, as phenylpyruvate was preferentially converted to N-acetyl-D-phenylalanine, …
Number of citations: 3 www.sciencedirect.com
AA Hambardzumyan, AV Mkhitaryan… - Applied Biochemistry …, 2016 - Springer
… -acetyl-D-methionine, N-acetyl-D-phenylalanine, N-acetyl-D-… , N-acetyl-DL-tyrosine, N-acetyl-Dphenylalanine, N-acetyl-D-… tyrosine, and N-acetyl-D-phenylalanine showed equal affinity …
Number of citations: 4 link.springer.com
JM Alexander, JL Clark, TJ Brett… - Proceedings of the …, 2002 - ncbi.nlm.nih.gov
… at 298 and 20 K and for N-acetyl-d-phenylalanine at 298 K. The crystal structures for the N-… In contrast, the complex with N-acetyl-d-phenylalanine is well ordered at room temperature. …
Number of citations: 2 www.ncbi.nlm.nih.gov
HJ Knight, EH Williams… - Australian Journal of …, 1978 - CSIRO Publishing
Binding parameters, ΔB and KI, for the three competitive inhibitors N- acetyl-o-fluoro-D-phenyl-alanine, N-acetyl-m-fluoro-D-phenylalanine and N-acetyl-p-fluoro-D-phenylalanine have …
Number of citations: 4 www.publish.csiro.au

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